molecular formula C12H12N2O2S B122896 (N-sulfamoylanilino)benzene CAS No. 55680-27-8

(N-sulfamoylanilino)benzene

Cat. No.: B122896
CAS No.: 55680-27-8
M. Wt: 248.3 g/mol
InChI Key: JNRIMGJUBFEWOW-UHFFFAOYSA-N
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Description

It is used in the preparation of aryl-substituted sulfamides and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamide. The process can be summarized as follows:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.

    Sulfamoylation: Aniline reacts with sulfamide under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(N-sulfamoylanilino)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it back to aniline and sulfamide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (FeCl3, AlCl3) are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Aniline and sulfamide.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(N-sulfamoylanilino)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing aryl-substituted sulfamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (N-sulfamoylanilino)benzene involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Sulfonyldi(aniline)
  • N,N-Diphenylsulfuric diamide
  • Sulfamide, N,N’-diphenyl-

Uniqueness

(N-sulfamoylanilino)benzene is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(N-sulfamoylanilino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRIMGJUBFEWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974223
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-14-4
Record name Sulfamide, N,N'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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